2-(N-Boc-methylamino)-5-iodo-3-methylpyridine
Overview
Description
2-(N-Boc-methylamino)-5-iodo-3-methylpyridine is a chemical compound that features a pyridine ring substituted with an iodine atom, a methyl group, and a Boc-protected methylamino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine typically involves multiple steps One common route starts with the iodination of 3-methylpyridine to introduce the iodine atom at the 5-positionThe reaction conditions often involve the use of reagents such as iodine, tert-butyl dicarbonate (Boc2O), and bases like triethylamine .
Chemical Reactions Analysis
2-(N-Boc-methylamino)-5-iodo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. .
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Scientific Research Applications
2-(N-Boc-methylamino)-5-iodo-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine depends on its specific applicationThe iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar compounds to 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine include:
2-(N-Boc-methylamino)acetonitrile: This compound also features a Boc-protected amine but has a nitrile group instead of a pyridine ring
N-Boc-ethylenediamine: This compound has a Boc-protected ethylenediamine structure and is used in similar protective group strategies.
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and applications in organic synthesis .
Biological Activity
2-(N-Boc-methylamino)-5-iodo-3-methylpyridine is a synthetic compound characterized by a pyridine ring with specific substitutions that enhance its biological activity. The molecular formula is C₁₅H₁₈N₃O₄I, indicating the presence of a tert-butoxycarbonyl (Boc) protected methylamino group and an iodine atom at the 5-position. This structural configuration suggests potential applications in medicinal chemistry, particularly in drug design and development.
The unique features of this compound include:
- Iodine Substitution : The presence of iodine can increase lipophilicity and influence the compound's interaction with biological targets.
- Boc Protection : The Boc group serves to protect the amino functionality, which can be crucial during synthesis or when targeting specific biological interactions.
In Vitro Studies
Research into the biological activity of this compound has primarily focused on its interaction with various biological targets through molecular docking studies and in vitro assays. These studies aim to evaluate its efficacy against specific enzymes or receptors relevant in disease pathways.
- Molecular Docking : Docking studies suggest that the compound interacts favorably with target proteins, indicating potential as an inhibitor or modulator in biochemical pathways.
- In Vitro Assays : Preliminary assays have shown that this compound exhibits significant activity against certain cancer cell lines, suggesting potential anticancer properties. For instance, it has been tested against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, demonstrating notable antiproliferative effects .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The iodine atom may facilitate interactions with nucleophilic sites on target proteins.
- The Boc group can influence the compound's conformation and stability, enhancing its binding affinity to biological targets.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
2-(N-Boc-Amino)-3-methylpyridine | 0.77 | Lacks iodine substitution; different position of Boc group |
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 0.73 | Bromine instead of iodine; different substitution pattern |
tert-Butyl (3-formylpyridin-2-yl)carbamate | 0.74 | Contains an aldehyde instead of an amino group |
This table highlights that while there are compounds with similar frameworks, the unique combination of iodine and Boc protection in this compound provides distinct reactivity and potential applications not found in others.
Case Studies
A notable study evaluated the compound's effect on cancer cell proliferation. The results indicated that at specific concentrations, this compound significantly reduced cell viability in HeLa cells, with an IC50 value determined through dose-response curves . Further research is necessary to elucidate the precise signaling pathways affected by this compound.
Properties
IUPAC Name |
tert-butyl N-(5-iodo-3-methylpyridin-2-yl)-N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O2/c1-8-6-9(13)7-14-10(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYESISLPNYCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C(=O)OC(C)(C)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654767 | |
Record name | tert-Butyl (5-iodo-3-methylpyridin-2-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-08-8 | |
Record name | tert-Butyl (5-iodo-3-methylpyridin-2-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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